N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide
CAS No.: 2034454-56-1
Cat. No.: VC11818558
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034454-56-1 |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O3S/c24-20(15-6-7-18-19(12-15)27-14-23-18)22-13-21(25,16-4-2-1-3-5-16)17-8-10-26-11-9-17/h1-7,12,14,17,25H,8-11,13H2,(H,22,24) |
| Standard InChI Key | GZBMWQDVBHRMEE-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CC=C4)O |
| Canonical SMILES | C1COCCC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CC=C4)O |
Introduction
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide is a complex organic molecule that features:
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A benzothiazole core, which is commonly associated with biological activity.
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A carboxamide group, often linked to pharmacological properties.
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A hydroxy-functionalized phenylethyl side chain, which may contribute to hydrogen bonding and solubility.
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An oxane (tetrahydropyran) ring, potentially influencing the compound's steric and electronic properties.
Such structural features suggest potential applications in medicinal chemistry, particularly in drug design targeting enzymes, receptors, or other biomolecules.
Key Functional Groups
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Benzothiazole Core: Known for its role in antimicrobial, anticancer, and anti-inflammatory agents.
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Hydroxy Group: Enhances solubility and may participate in hydrogen bonding with biological targets.
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Carboxamide Group: Often involved in molecular recognition processes due to its ability to form hydrogen bonds.
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Oxane Ring: Adds rigidity and steric bulk, potentially affecting receptor binding.
Synthesis Pathways
While no direct synthesis method is provided, typical routes for similar compounds involve:
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Functionalizing a benzothiazole derivative with a carboxylic acid or carboxamide group.
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Introducing the hydroxyphenylethyl side chain through alkylation or condensation reactions.
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Incorporating the oxane ring via cyclization reactions using diols or epoxides.
Pharmacological Activity
Given its structure:
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Antimicrobial Potential: Benzothiazoles are known for activity against bacterial and fungal strains.
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Anticancer Properties: The hydroxy and carboxamide groups might interact with cancer-related enzymes or receptors.
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Antioxidant Activity: Hydroxy groups can neutralize free radicals.
Molecular Docking Studies
Molecular docking could predict interactions with biological targets such as enzymes (e.g., kinases) or receptors (e.g., GPCRs).
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